Cas no 1340512-90-4 (1-cyclopropyl-4-hydroxypyrrolidin-2-one)
1-cyclopropyl-4-hydroxypyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-cyclopropyl-4-hydroxypyrrolidin-2-one
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- Inchi: 1S/C7H11NO2/c9-6-3-7(10)8(4-6)5-1-2-5/h5-6,9H,1-4H2
- InChI Key: RCKOGCBGTKIOBL-UHFFFAOYSA-N
- SMILES: N1(C2CC2)CC(O)CC1=O
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 322.6±35.0 °C at 760 mmHg
- Flash Point: 148.9±25.9 °C
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
1-cyclopropyl-4-hydroxypyrrolidin-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-cyclopropyl-4-hydroxypyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B425505-10mg |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B425505-50mg |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B425505-100mg |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-120753-0.05g |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 95% | 0.05g |
$196.0 | 2023-02-15 | |
| Enamine | EN300-120753-0.1g |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 95% | 0.1g |
$293.0 | 2023-02-15 | |
| Enamine | EN300-120753-0.25g |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 95% | 0.25g |
$418.0 | 2023-02-15 | |
| Enamine | EN300-120753-0.5g |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 95% | 0.5g |
$656.0 | 2023-02-15 | |
| Enamine | EN300-120753-1.0g |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-120753-2.5g |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 95% | 2.5g |
$1650.0 | 2023-02-15 | |
| Enamine | EN300-120753-5.0g |
1-cyclopropyl-4-hydroxypyrrolidin-2-one |
1340512-90-4 | 95% | 5.0g |
$2443.0 | 2023-02-15 |
1-cyclopropyl-4-hydroxypyrrolidin-2-one Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-cyclopropyl-4-hydroxypyrrolidin-2-one
Recent Advances in the Study of 1-Cyclopropyl-4-hydroxypyrrolidin-2-one (CAS: 1340512-90-4): A Promising Intermediate in Drug Discovery
The compound 1-cyclopropyl-4-hydroxypyrrolidin-2-one (CAS: 1340512-90-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders and infectious diseases. Recent studies have highlighted its potential as a key building block for novel drug candidates, owing to its unique structural features and favorable pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-cyclopropyl-4-hydroxypyrrolidin-2-one in the development of γ-aminobutyric acid (GABA) receptor modulators. Researchers successfully incorporated this moiety into a series of compounds showing enhanced blood-brain barrier penetration and improved binding affinity to GABAA receptors. The study reported a 40% increase in receptor binding efficiency compared to traditional pyrrolidinone derivatives, suggesting its potential in treating anxiety disorders and epilepsy.
In antimicrobial research, a team from the University of Cambridge recently (2024) utilized 1-cyclopropyl-4-hydroxypyrrolidin-2-one as a core structure for developing novel quorum-sensing inhibitors. Their work, published in Nature Chemical Biology, demonstrated that derivatives of this compound effectively disrupted bacterial communication in Pseudomonas aeruginosa biofilms, reducing virulence factor production by 65% without inducing bacterial resistance. This approach presents a promising alternative to conventional antibiotics in the fight against multidrug-resistant pathogens.
Synthetic methodology development has also seen significant progress regarding this compound. A 2024 paper in Organic Letters detailed an innovative asymmetric synthesis route for 1-cyclopropyl-4-hydroxypyrrolidin-2-one using chiral organocatalysis, achieving 92% enantiomeric excess and 85% overall yield. This breakthrough addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.
Pharmacokinetic studies conducted by Pfizer (2023) revealed that 1-cyclopropyl-4-hydroxypyrrolidin-2-one derivatives exhibit superior metabolic stability compared to their non-cyclopropyl counterparts. The cyclopropyl moiety was shown to reduce cytochrome P450-mediated oxidation, leading to a 2.5-fold increase in plasma half-life in rodent models. These findings position the compound as an attractive scaffold for CNS-targeted therapeutics where prolonged exposure is often required.
Emerging applications in radiopharmaceuticals have also been reported. Researchers at Massachusetts General Hospital (2024) labeled 1-cyclopropyl-4-hydroxypyrrolidin-2-one derivatives with fluorine-18 for positron emission tomography (PET) imaging of neuroinflammation. The compounds demonstrated excellent brain uptake and specific binding to activated microglia, offering a new tool for studying neurodegenerative diseases like Alzheimer's and Parkinson's.
Despite these advances, challenges remain in large-scale production and formulation of 1-cyclopropyl-4-hydroxypyrrolidin-2-one-based drugs. Current research efforts are focusing on developing more cost-effective synthetic routes and improving the compound's solubility profile without compromising its biological activity. The next phase of research will likely explore its potential in combination therapies and as part of bifunctional drug conjugates.
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